molecular formula C13H18BrN3O B1521676 1-(7-bromo-4-methyl-3,4-dihydropyrido[2,3-b]pyrazin-1(2H)-yl)-2,2-dimethylpropan-1-one CAS No. 1142192-65-1

1-(7-bromo-4-methyl-3,4-dihydropyrido[2,3-b]pyrazin-1(2H)-yl)-2,2-dimethylpropan-1-one

Cat. No. B1521676
M. Wt: 312.21 g/mol
InChI Key: BBQDRJOVGXTXHL-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for a similar compound, “7-bromo-3,4-dihydropyrido [2,3-b]pyrazin-2 (1H)-one”, is "1S/C7H6BrN3O/c8-4-1-5-7 (9-2-4)10-3-6 (12)11-5/h1-2H,3H2, (H,9,10) (H,11,12)" . This code provides a representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The molecular formula of a similar compound, “7-bromo-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one”, is C8H8BrN3O, and its molecular weight is 242.07 .

Scientific Research Applications

Heterocyclic Compound Synthesis and Applications

  • Formation of Pyrazines and Pyrroles : Research has shown the importance of alkylpyrazines in flavor formation through the Maillard reaction. A novel pyrrole was identified as a main product in model reactions, underscoring the complex pathways involved in flavor chemistry (Adams et al., 2008).

  • Heterocyclic Systems Synthesis : Methyl (Z)-2-[(benzyloxycarbonyl)amino]-3-dimethylaminopropenoate has been used to synthesize various fused pyrimidinones, showcasing the versatility of heterocyclic compounds in chemical synthesis (Toplak et al., 1999).

  • Halogen Bond Donors : N,N'-Dibromohydantoins have been successfully used as halogen bond donors, demonstrating a route toward introducing chirality in halogen-bonded systems, which is significant for developing new materials and chemical sensors (Nicolas et al., 2016).

  • Antihypertensive Activity : A series of novel 6,7-disubstituted trans-3,4-dihydro-2,2-dimethyl-4-pyrrolidino-(or piperidino)-2H-1-benzopyran-3-ols was prepared and tested for antihypertensive activity, indicating the therapeutic potential of heterocyclic compounds in cardiovascular diseases (Evans et al., 1983).

  • Anticancer Agents : The synthesis and evaluation of imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines as potential anticancer agents underscore the role of heterocyclic compounds in developing new therapeutics. These compounds were shown to inhibit mitotic activity and possess significant antitumor activity (Temple et al., 1987).

properties

IUPAC Name

1-(7-bromo-4-methyl-2,3-dihydropyrido[2,3-b]pyrazin-1-yl)-2,2-dimethylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrN3O/c1-13(2,3)12(18)17-6-5-16(4)11-10(17)7-9(14)8-15-11/h7-8H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBQDRJOVGXTXHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCN(C2=C1C=C(C=N2)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50673945
Record name 1-(7-Bromo-4-methyl-3,4-dihydropyrido[2,3-b]pyrazin-1(2H)-yl)-2,2-dimethylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50673945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(7-bromo-4-methyl-3,4-dihydropyrido[2,3-b]pyrazin-1(2H)-yl)-2,2-dimethylpropan-1-one

CAS RN

1142192-65-1
Record name 1-(7-Bromo-4-methyl-3,4-dihydropyrido[2,3-b]pyrazin-1(2H)-yl)-2,2-dimethylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50673945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(7-bromo-4-methyl-3,4-dihydropyrido[2,3-b]pyrazin-1(2H)-yl)-2,2-dimethylpropan-1-one
Reactant of Route 2
Reactant of Route 2
1-(7-bromo-4-methyl-3,4-dihydropyrido[2,3-b]pyrazin-1(2H)-yl)-2,2-dimethylpropan-1-one
Reactant of Route 3
1-(7-bromo-4-methyl-3,4-dihydropyrido[2,3-b]pyrazin-1(2H)-yl)-2,2-dimethylpropan-1-one
Reactant of Route 4
Reactant of Route 4
1-(7-bromo-4-methyl-3,4-dihydropyrido[2,3-b]pyrazin-1(2H)-yl)-2,2-dimethylpropan-1-one
Reactant of Route 5
1-(7-bromo-4-methyl-3,4-dihydropyrido[2,3-b]pyrazin-1(2H)-yl)-2,2-dimethylpropan-1-one
Reactant of Route 6
1-(7-bromo-4-methyl-3,4-dihydropyrido[2,3-b]pyrazin-1(2H)-yl)-2,2-dimethylpropan-1-one

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